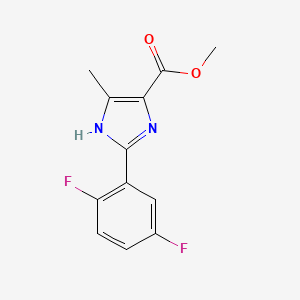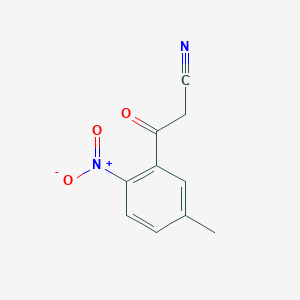
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 5-methyl-2-nitrophenol followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the reaction of 5-methyl-2-nitrophenol with acetonitrile in the presence of a base such as sodium hydride, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction of the nitro group: 3-(5-Methyl-2-aminophenyl)-3-oxopropanenitrile.
Reduction of the nitrile group: 3-(5-Methyl-2-nitrophenyl)-3-aminopropane.
Substitution of the methyl group: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-nitrophenol: A precursor in the synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile.
2-Methyl-4-nitrophenol: Another nitrophenol derivative with similar chemical properties.
4-Methyl-3-nitrophenol: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a nitrile and an oxo group, which confer distinct reactivity and potential applications compared to other nitrophenol derivatives. Its specific substitution pattern also influences its chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-(5-methyl-2-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-9(12(14)15)8(6-7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
Clé InChI |
PWWJSYNNTCPMOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


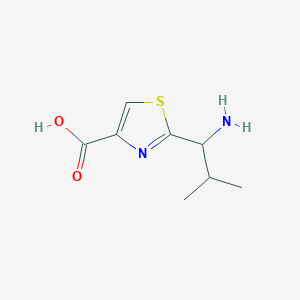
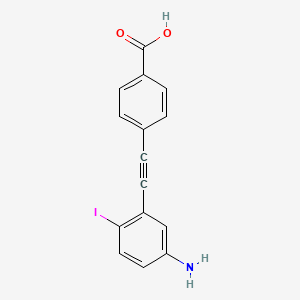
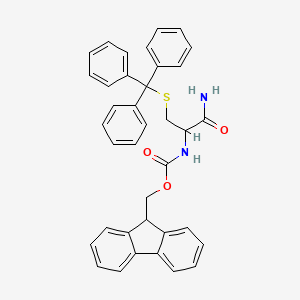



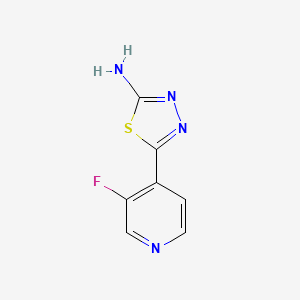
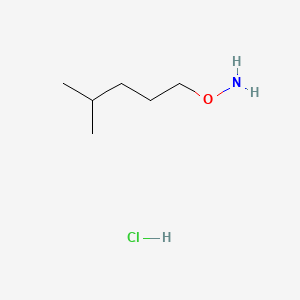

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
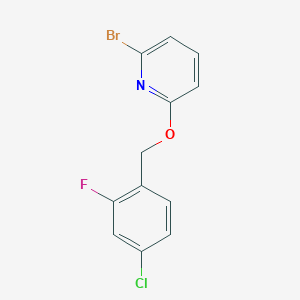
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
